molecular formula C14H23N5O2 B1404540 tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate CAS No. 1273566-99-6

tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate

Cat. No. B1404540
M. Wt: 293.36 g/mol
InChI Key: NBFUGYLIVVCKDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4’-piperidine]-1’-carboxylate” is a chemical compound with the molecular formula C14H23N5O2 . The average mass of this compound is 293.365 Da and the mono-isotopic mass is 293.185181 Da .


Molecular Structure Analysis

The bond distances within the heterocyclic portion of the molecule indicate incomplete pi delocalization . The molecules are linked into stacks by a combination of two C-H…pi(pyrazole) hydrogen bonds and two independent pi-pi stacking interactions between inversion-related pyrimidine rings .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 293.37 . The storage temperature is recommended to be 28°C .

Scientific Research Applications

Cardiovascular Research

The compound tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate and its derivatives have been explored for potential cardiovascular applications. Notably, a related compound, 8-tert-butyl-7,8-dihydro-5-methyl-6H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine, demonstrated significant potency in coronary vasodilating activity, surpassing trapidil and showing equipotency to guanethidine sulfate in antihypertensive activity (Sato et al., 1980).

Chemical Reactivity Studies

Investigations into the reactivity of similar compounds, such as 7-amino-3-tert-butyl-8-(2Н-tetrazol-5yl)pyrazolo[5,1-с][1,2,4]-triazin-4(6Н)-one, have been conducted. These studies are crucial for understanding the chemical behavior of these compounds under various conditions, which is essential for their application in scientific research (Mironovich & Shcherbinin, 2014).

Synthesis and Molecular Structure

Research on the synthesis and molecular structure of related compounds has been a significant focus. For instance, the study of the synthesis of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate contributed valuable insights into the structural aspects of these molecules (Richter et al., 2009).

Antimicrobial Applications

Investigations have been made into the antimicrobial properties of piperazine and triazolo-pyrazine derivatives, indicating a potential application in combating bacterial and fungal infections. These studies are crucial for exploring new antimicrobial agents (Patil et al., 2021).

Synthesis of Spiropiperidine Lactam Inhibitors

Another area of research involves the synthesis of spiropiperidine lactam-based inhibitors, demonstrating the versatility of these compounds in the development of novel inhibitors for various biological targets (Huard et al., 2012).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

tert-butyl spiro[7,8-dihydro-6H-[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O2/c1-13(2,3)21-12(20)18-6-4-14(5-7-18)9-15-8-11-16-10-17-19(11)14/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFUGYLIVVCKDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCC3=NC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 3
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 4
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 5
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-butyl 7,8-dihydro-6H-spiro[[1,2,4]triazolo[1,5-a]pyrazine-5,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.